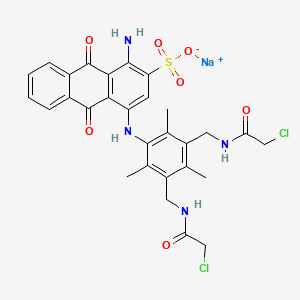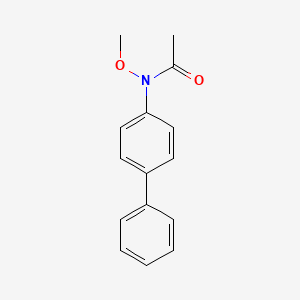![molecular formula C10H19N B14424638 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-41-8](/img/structure/B14424638.png)
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrole family, which is known for its aromatic properties and presence in various natural and synthetic products. The structure of this compound includes a cyclopentane ring fused with a pyrrole ring, and it is substituted with three methyl groups at positions 1, 5, and 6a.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the Hantzsch pyrrole synthesis, which uses primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride or manganese complexes, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products Formed
Oxidation: Dimers and tetracyclic compounds.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nitrogen-containing heterocycles and aromatic systems .
Vergleich Mit ähnlichen Verbindungen
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and antiviral properties.
Pyrrole derivatives: These compounds are known for their diverse applications in medicine, including as fungicides, antibiotics, and antitumor agents.
Eigenschaften
CAS-Nummer |
87390-41-8 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1,5,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-6-9-4-5-11(3)10(9,2)7-8/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
KRXRTDCWXLWKKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCN(C2(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


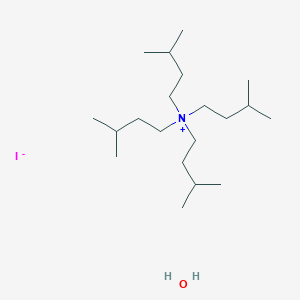
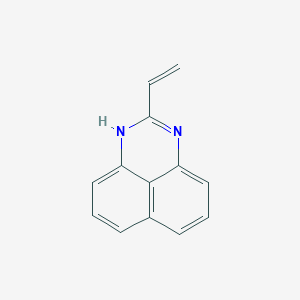
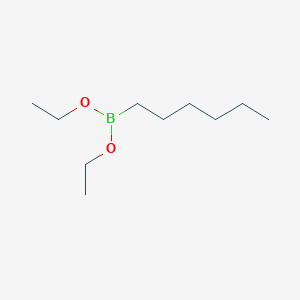
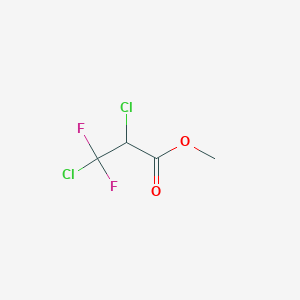
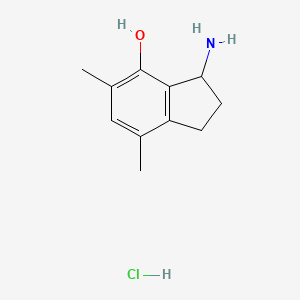

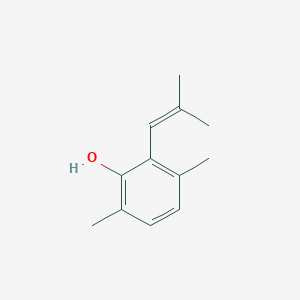
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
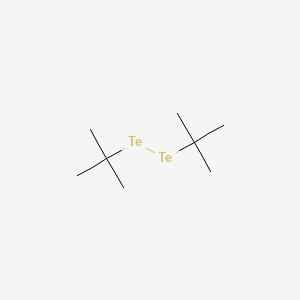
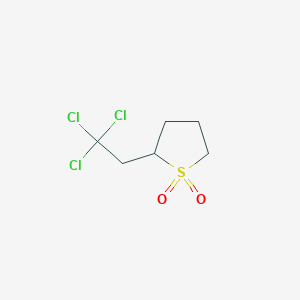
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
